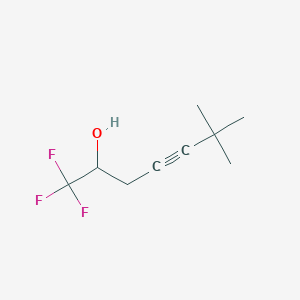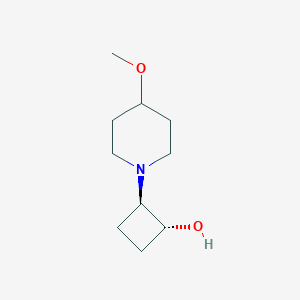![molecular formula C10H11NOS B1485685 (3S,4R)-4-[2-(噻吩-2-基)乙炔基]吡咯烷-3-醇 CAS No. 2165523-97-5](/img/structure/B1485685.png)
(3S,4R)-4-[2-(噻吩-2-基)乙炔基]吡咯烷-3-醇
描述
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a thiophene-ethynyl group and a hydroxyl group
科学研究应用
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
Mode of Action
It is known that the compound contains both a thiophen group and a phosphorus element . The thiophen group forms a thinner electron conductive cathode electrolyte interphase . This could potentially increase the thermal stability of the target to deactivate the catalytic and oxidative sites .
Biochemical Pathways
The phosphorus element in the compound is known to enhance the interfacial lithium ion conductivities by forming lip x o y f z . This suggests that the compound may play a role in influencing ion transport pathways.
Result of Action
It is known that when used as a functional electrolyte additive for lithium-ion batteries with high-voltage licoo2 cathode, the compound can enhance the electronic and ionic conductivity of the cathode electrolyte interphase . This results in high thermal stability and excellent rate capability .
Action Environment
It is known that the compound can perform optimally in the electrolyte environment of a lithium-ion battery
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiophene-Ethynyl Group: The thiophene-ethynyl group can be introduced via a Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl group in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a stereoselective reduction of a ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
化学反应分析
Types of Reactions
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the ethynyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-ethynylated or dehydroxylated product.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share the thiophene ring but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-ol and 4-ethynylpyrrolidine share the pyrrolidine ring but have different substituents.
Uniqueness
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol is unique due to the combination of the thiophene-ethynyl group and the chiral pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
(3S,4R)-4-(2-thiophen-2-ylethynyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-11-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-12H,6-7H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIWFOPPDBUUDE-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485611.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485622.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485624.png)
